molecular formula C5H6Cl3NO B1581623 Allyl 2,2,2-Trichloroacetimidate CAS No. 51479-73-3

Allyl 2,2,2-Trichloroacetimidate

Cat. No. B1581623
CAS RN: 51479-73-3
M. Wt: 202.46 g/mol
InChI Key: UJYZRNWTLPBNOR-UHFFFAOYSA-N
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Patent
US05756832

Procedure details

A suspension of 80% sodium hydride (945 mg., 31.5 mmol.; washed twice with 25 ml. of hexane) in dry ether (30 ml.) was treated dropwise with a solution of 2-propen-1-ol (21.4 ml., 18.3 g., 315 mmol.), in dry ether (45 ml.), stirred for 20 minut at room temperature under argon and then cooled to 0° C. (ice-salt bath). Trichloroacetonitrile (30 ml. or 42.3 g., 0.30 mole) was added over a period of 15 minutes and the brownish solution was stirred at 0° C. for 40 minutes, at 10° C. for 10 minutes and at room temperature for 10 minutes. The reaction mixture was concentrated to a syrup, treated with a solution of methanol (1.2 ml.) in pentane (30 ml.) and stirred vigorously for 5.0 minutes. The light brown precipitates were filtered off, washed with pentane (2×30 ml.) and the combined filtrates concentrated down to a light brown liquid. The liquid was redissolved in pentane (30 ml.), stirred for a few minutes, and the resulting suspension filtered, and the precipitates obtained washed with pentane (30 ml.), repeating the procedure at least one more time. The clear filtrate was concentrated and dried in vacuo to give 54.0 g. of title compound as a light red-colored liquid. This material was stored as a solution in hexane at 10° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CCCCCC.[CH2:9]([OH:12])[CH:10]=[CH2:11].[Cl:13][C:14]([Cl:18])([Cl:17])[C:15]#[N:16]>CCOCC>[Cl:13][C:14]([Cl:18])([Cl:17])[C:15](=[NH:16])[O:12][CH2:9][CH:10]=[CH2:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
21.4 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
45 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
ClC(C#N)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minut at room temperature under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with 25 ml
STIRRING
Type
STIRRING
Details
the brownish solution was stirred at 0° C. for 40 minutes, at 10° C. for 10 minutes and at room temperature for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a syrup
ADDITION
Type
ADDITION
Details
treated with a solution of methanol (1.2 ml.) in pentane (30 ml.)
STIRRING
Type
STIRRING
Details
stirred vigorously for 5.0 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The light brown precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with pentane (2×30 ml.)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated down to a light brown liquid
DISSOLUTION
Type
DISSOLUTION
Details
The liquid was redissolved in pentane (30 ml.)
STIRRING
Type
STIRRING
Details
stirred for a few minutes
FILTRATION
Type
FILTRATION
Details
the resulting suspension filtered
CUSTOM
Type
CUSTOM
Details
the precipitates obtained
WASH
Type
WASH
Details
washed with pentane (30 ml.)
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 54.0 g

Outcomes

Product
Name
Type
product
Smiles
ClC(C(OCC=C)=N)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.